molecular formula C21H28N4O B5171573 3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea

3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea

Cat. No.: B5171573
M. Wt: 352.5 g/mol
InChI Key: ACEJYBIOUPQSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea typically involves the reaction of 2,6-dimethylaniline with an isocyanate derivative, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylphenyl)-1-[2-(4-methylpiperazin-1-YL)ethyl]urea
  • 3-(2,6-Dimethylphenyl)-1-[2-(4-ethylpiperazin-1-YL)ethyl]urea
  • 3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperidin-1-YL)ethyl]urea

Uniqueness

The uniqueness of 3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea lies in its specific structural features, such as the combination of the dimethylphenyl and phenylpiperazine moieties. These features may confer unique biological activity and selectivity for certain molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-17-7-6-8-18(2)20(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-4-3-5-10-19/h3-10H,11-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEJYBIOUPQSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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